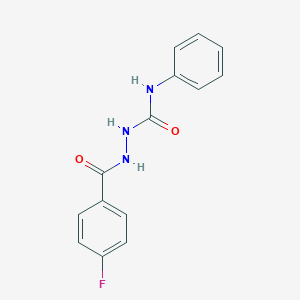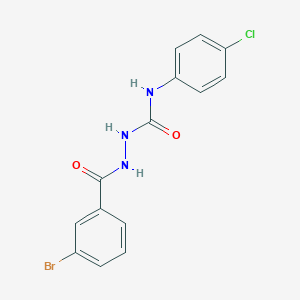![molecular formula C11H13N3O3S B324108 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B324108.png)
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes a carbamothioylhydrazinylidene group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the reaction of 2-methoxyphenyl acetate with a carbamothioylhydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate exerts its effects involves its interaction with specific molecular targets. The carbamothioylhydrazinylidene group is known to interact with metal ions in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzoate
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl acetate
Uniqueness
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H13N3O3S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C11H13N3O3S/c1-7(15)17-9-4-3-8(5-10(9)16-2)6-13-14-11(12)18/h3-6H,1-2H3,(H3,12,14,18)/b13-6+ |
Clave InChI |
NPSRQVVZJVKHTM-AWNIVKPZSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=S)N)OC |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324025.png)
![4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324026.png)
![4-[(4-benzoylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324028.png)
![1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea](/img/structure/B324031.png)
![1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B324032.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea](/img/structure/B324033.png)



![4-fluoro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324041.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)

![2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324047.png)
![2-({2-[(4-Bromophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324049.png)
